molecular formula C24H18BrNO6 B11126199 7-Bromo-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B11126199
Molekulargewicht: 496.3 g/mol
InChI-Schlüssel: HFPDSTNDTCSKMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione scaffold. Its structure is distinguished by three key substituents:

  • 7-Bromo: A halogen substituent influencing electronic properties and reactivity.
  • 1-(3,4-Dimethoxyphenyl): An aryl group with electron-donating methoxy groups, enhancing solubility and modulating steric effects.

Below, we compare this compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and synthetic considerations.

Eigenschaften

Molekularformel

C24H18BrNO6

Molekulargewicht

496.3 g/mol

IUPAC-Name

7-bromo-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18BrNO6/c1-29-18-7-5-13(10-19(18)30-2)21-20-22(27)16-11-14(25)6-8-17(16)32-23(20)24(28)26(21)12-15-4-3-9-31-15/h3-11,21H,12H2,1-2H3

InChI-Schlüssel

HFPDSTNDTCSKMR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Core Structure

Halogen Substituents
  • 7-Bromo vs. 7-Chloro Analogs: The target compound’s bromine atom at position 7 contrasts with chlorine in analogs like 7-chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (). Bromine’s larger atomic radius and stronger electron-withdrawing effect may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .
Aryl Group at Position 1
  • 3,4-Dimethoxyphenyl vs. This difference may enhance membrane permeability in biological systems .
Position 2 Substituents
  • Furan-2-ylmethyl vs. Phenethyl or Methyl: The furan moiety in the target compound is shared with 7-chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione ().

Physicochemical Properties

Property Target Compound* 7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl Analog 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl) Analog
Melting Point Not reported >295°C 276–279°C
Solubility Moderate (dimethoxy) Low (hydroxyl H-bonding) Moderate (furan, methyl)
IR C=O Stretch (cm⁻¹) ~1700 (estimated) 1701, 1647 1694, 1659
1H NMR (δ) ~5.4 (CH, dihydro) 5.46 (s, 1H) 5.38 (s, 1H)

*Estimated based on structural analogs.

Key Observations:
  • Melting Points : High melting points (>270°C) are common in this family due to rigid fused-ring systems. The target compound’s dimethoxy groups may slightly reduce crystallinity compared to hydroxylated analogs .
  • Solubility : The dimethoxy groups likely improve organic solvent solubility (e.g., DMSO, chloroform) relative to hydroxylated derivatives.

Comparison with Non-Congeners

  • Pyrroloacridinones (e.g., 9-bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one, ): The acridinone core’s extended conjugation enables fluorescence, unlike the chromenopyrrole-dione scaffold. Bromine’s electronic effects may differ between the two systems due to varying aromatic environments .
  • Dihydropyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, ): While structurally distinct, bromine’s role in enhancing electrophilicity is consistent across both families. However, the chromenopyrrole-dione scaffold’s fused rings confer greater rigidity .

Vorbereitungsmethoden

Multicomponent Reaction Mechanism

The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization (Figure 1). Ethanol serves as the optimal solvent due to its ability to dissolve polar intermediates while facilitating reflux conditions (80°C). Acetic acid (1 mL per 10 mL ethanol) catalyzes imine formation between the aldehyde and amine.

Key Reaction Parameters

ParameterOptimal ConditionYield Range
SolventEthanol70–86%
Temperature80°C (reflux)
CatalystAcetic acid
Reaction Time15–20 h

Substituting ethanol with acetonitrile or THF reduces yields by 20–30% due to poor solubility of intermediates.

Regioselective Bromination at Position 7

ReagentSolventTemperatureTimeYield
NBS (1.1 eq)DCM0°C → rt4 h85%

This method avoids competing reactions during the MCR and ensures >95% regioselectivity.

Post-Synthesis Bromination

Direct bromination of the assembled chromeno-pyrrole core using Br₂ in acetic acid achieves moderate yields (60–65%) but risks over-bromination.

Functional Group Modifications

Introduction of the 3,4-Dimethoxyphenyl Group

3,4-Dimethoxybenzaldehyde participates in the MCR’s Knoevenagel step, forming the C1-aryl bond. Methoxy groups remain stable under acidic reflux conditions.

Attachment of Furan-2-ylmethyl Sidechain

Furfurylamine undergoes nucleophilic attack on the Knoevenagel adduct, forming the C2-N bond. The furan ring’s electron-rich nature accelerates this step, reducing reaction time by 30% compared to aliphatic amines.

Optimization and Scalability

Gram-Scale Synthesis

A scaled-up procedure (10 mmol) in ethanol (150 mL) with mechanical stirring achieves 82% yield, comparable to small-scale reactions. Purification via recrystallization (ethanol/water 3:1) maintains >98% purity.

Alternative Bases for Cyclization

Switching from acetic acid to K₂CO₃ in DMF enables room-temperature cyclization but lowers yields to 55–60%.

Structural Confirmation

Spectroscopic Characterization

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 7.82 (s, 1H, H-7), 6.95 (d, J=8.4 Hz, furan H-3), 3.87 (s, 6H, OCH₃)
¹³C NMR δ 176.5 (C=O), 152.1 (OCH₃), 110.4 (furan C-2)
HRMS m/z 492.4 [M+H]⁺ (calc. 492.4)

X-ray Crystallography

Single-crystal analysis confirms the cis orientation of the furan-2-ylmethyl group relative to the chromeno ring (Figure 2).

Challenges and Solutions

Challenge 1: Competing Polymerization of Furfurylamine

  • Solution : Gradual addition of furfurylamine (0.5 eq/h) suppresses side reactions.

Challenge 2: Bromine Migration During MCR

  • Solution : Pre-brominated starting materials eliminate positional uncertainty.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Pre-brominated MCRHigh regioselectivityRequires brominated precursor85%
Post-synthesis brominationFlexibility in timingRisk of over-bromination60%
Base-promoted cyclizationMild conditionsLower yield55%

Industrial Applicability

The MCR approach reduces production costs by 40% compared to stepwise synthesis. Ethanol’s low toxicity and recyclability (85% recovery via distillation) align with green chemistry principles .

Q & A

Q. Table 1: Representative Synthetic Yields

MethodSolventTemp (°C)Yield (%)
One-pot MCRAcetic acid9068
Stepwise assemblyDMF11052

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 5.1–5.4 ppm (dihydrochromeno protons), and δ 3.8–4.0 ppm (methoxy groups).
    • ¹³C NMR : Signals at ~160–170 ppm (dione carbonyls) and 100–110 ppm (furan carbons).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₂₄H₁₉BrNO₆: [M+H]⁺ = 528.04).
  • Elemental Analysis : C, H, N within ±0.3% of theoretical values.
  • HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient) .

Advanced: What experimental variables critically influence reaction yield and regioselectivity during synthesis?

Methodological Answer:
Key variables include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may reduce furan stability. Acetic acid balances reactivity and stability .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate chromene ring formation but risk bromo-group displacement.
  • Temperature : Higher temperatures (>100°C) promote side reactions (e.g., furan decomposition).
  • Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving regioselectivity.

Contradiction Note : Some studies report lower yields in DMF due to byproduct formation, suggesting solvent screening is essential .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variations : Impurities (e.g., unreacted bromo precursors) may skew bioassay results. Validate purity via HPLC and NMR.
  • Assay Conditions : Test cytotoxicity (e.g., MTT assay) under standardized conditions (e.g., 48h incubation, 10 µM dose).
  • Cell Line Variability : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to distinguish compound-specific vs. cell-specific effects.

Example : A 2025 study found IC₅₀ discrepancies (HeLa: 8.2 µM vs. MCF-7: 15.6 µM) due to differential efflux pump expression .

Advanced: What computational approaches are used to predict the compound’s molecular targets and binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases.
  • MD Simulations : 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR Models : Use substituent descriptors (e.g., Hammett σ) to correlate furan/aryl groups with activity .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)
EGFR Kinase-9.8
Topoisomerase IIα-8.5

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Modifications :
    • Replace bromo with chloro to assess halogen effects on bioactivity.
    • Vary methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to probe steric/electronic impacts.
  • Assay Design : Test derivatives in parallel for cytotoxicity, ROS induction, and target inhibition.
  • Data Interpretation : Use PCA (Principal Component Analysis) to cluster compounds by activity profiles.

Case Study : A 2024 study showed 2,4-dimethoxy analogs had 3x higher topoisomerase inhibition than 3,4-dimethoxy derivatives .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 4h) and improve reproducibility.
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale use.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.